

# A Comprehensive Technical Guide to the Solubility of Chelidonic Acid in Organic Solvents

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## Compound of Interest

Compound Name: *Chelidonic acid*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of **chelidonic acid** in various organic solvents. The information is compiled to assist researchers and professionals in drug development and other scientific fields in effectively utilizing this compound. This document includes quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of relevant biological pathways and experimental workflows.

## Introduction to Chelidonic Acid

**Chelidonic acid**, systematically known as 4-oxo-4H-pyran-2,6-dicarboxylic acid, is a naturally occurring heterocyclic organic acid.[1] It is found in various plants, most notably in Greater Celandine (*Chelidonium majus*).[2] The molecule's structure, featuring a  $\gamma$ -pyrone ring and two carboxylic acid groups, governs its physicochemical properties, including its solubility.[3][4] These functional groups allow for strong intermolecular hydrogen bonding, influencing its solid-state structure and interaction with different solvents.[5] **Chelidonic acid** has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and oncostatic effects. A thorough understanding of its solubility is critical for its application in research and drug development.

## Quantitative Solubility Data

The solubility of **chelidonic acid** is highly dependent on the solvent's polarity and its capacity for hydrogen bonding. The available quantitative data is summarized in the table below. It is

important to note that there are some discrepancies in the reported values, which may be attributed to different experimental conditions such as temperature and purity of the materials used.

Solvent System	Temperature (°C)	Solubility	Molar Solubility (mol/L)	Reference(s)
Water	25	14.3 g/L	0.078	
Water	Not Specified	2.5 mg/mL (2.5 g/L)	0.014	
Water (Predicted)	Not Specified	10.6 g/L	0.058	
Dimethyl Sulfoxide (DMSO)	Not Specified	~1 mg/mL	~0.005	
Dimethyl Sulfoxide (DMSO)	Not Specified	10 mg/mL (with heating to 60°C and sonication)	0.054	
Dimethyl Sulfoxide (DMSO)	Not Specified	25 mg/mL	0.136	
Dimethyl Sulfoxide (DMSO)	Not Specified	≥34.4 mg/mL	≥0.187	
DMSO:PBS (1:6, pH 7.2)	Not Specified	~0.14 mg/mL	~0.0008	
Ethanol	Not Specified	Insoluble	-	
Aqueous Ethanol	Not Specified	Soluble enough for crystallization	Not Quantified	
Methanol	Not Specified	Soluble upon heating for recrystallization	Not Quantified	
Acetone	Not Specified	Readily soluble	Not Quantified	

Note on Discrepancies:

- The solubility in water shows notable variation between sources. This highlights the importance of experimental verification for specific applications.
- The wide range of reported solubilities in DMSO suggests a strong dependence on temperature and sample preparation methods (e.g., heating, sonication).
- The conflicting data for ethanol ("insoluble" versus its use as a crystallization solvent) indicates that while absolute solubility may be low at room temperature, it likely increases with temperature or in the presence of water.

## Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for reproducible research. The following protocols outline standard methods for measuring the solubility of a solid compound like **chelidonic acid** in a liquid solvent.

### Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic solubility, which is the saturation concentration of a compound in a solvent at equilibrium.

Materials:

- **Chelidonic acid** (solid, high purity)
- Solvent of interest
- Thermostatically controlled shaker or incubator
- Analytical balance
- Filtration apparatus (e.g., syringe filters, 0.45  $\mu\text{m}$ )
- Vials with screw caps

- Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

#### Procedure:

- Preparation: Add an excess amount of solid **chelidonic acid** to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.
- Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a period to allow the excess solid to settle.
- Sampling: Carefully withdraw a sample of the supernatant. To avoid aspirating solid particles, it is crucial to filter the sample immediately using a syringe filter pre-equilibrated at the experimental temperature.
- Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of **chelidonic acid** using a validated analytical technique such as HPLC-UV or UV-Vis spectrophotometry.
- Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

## Kinetic Solubility Determination

This high-throughput method measures the concentration at which a compound, dissolved in a stock solvent (typically DMSO), precipitates when added to an aqueous buffer.

#### Materials:

- **Chelidonic acid** stock solution in DMSO
- Aqueous buffer (e.g., PBS)
- 96-well microplates

- Automated liquid handler (optional)
- Plate reader capable of nephelometry or UV-Vis absorbance

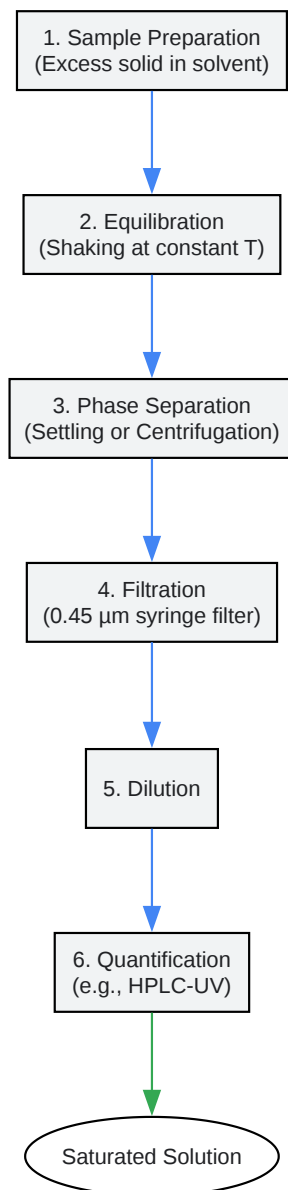
Procedure:

- Stock Solution Preparation: Prepare a concentrated stock solution of **chelidonic acid** in DMSO.
- Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution with the same solvent.
- Addition to Aqueous Buffer: Transfer a small, fixed volume from each well of the dilution plate to a corresponding well of a new 96-well plate pre-filled with the aqueous buffer.
- Incubation and Measurement: Allow the plate to incubate for a short period (e.g., 1-2 hours). Measure the turbidity (nephelometry) or absorbance at a wavelength where the precipitate scatters light.
- Data Analysis: The kinetic solubility is determined as the concentration at which precipitation is first observed.

## Visualization of Workflows and Pathways

### Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for the experimental determination of equilibrium solubility.

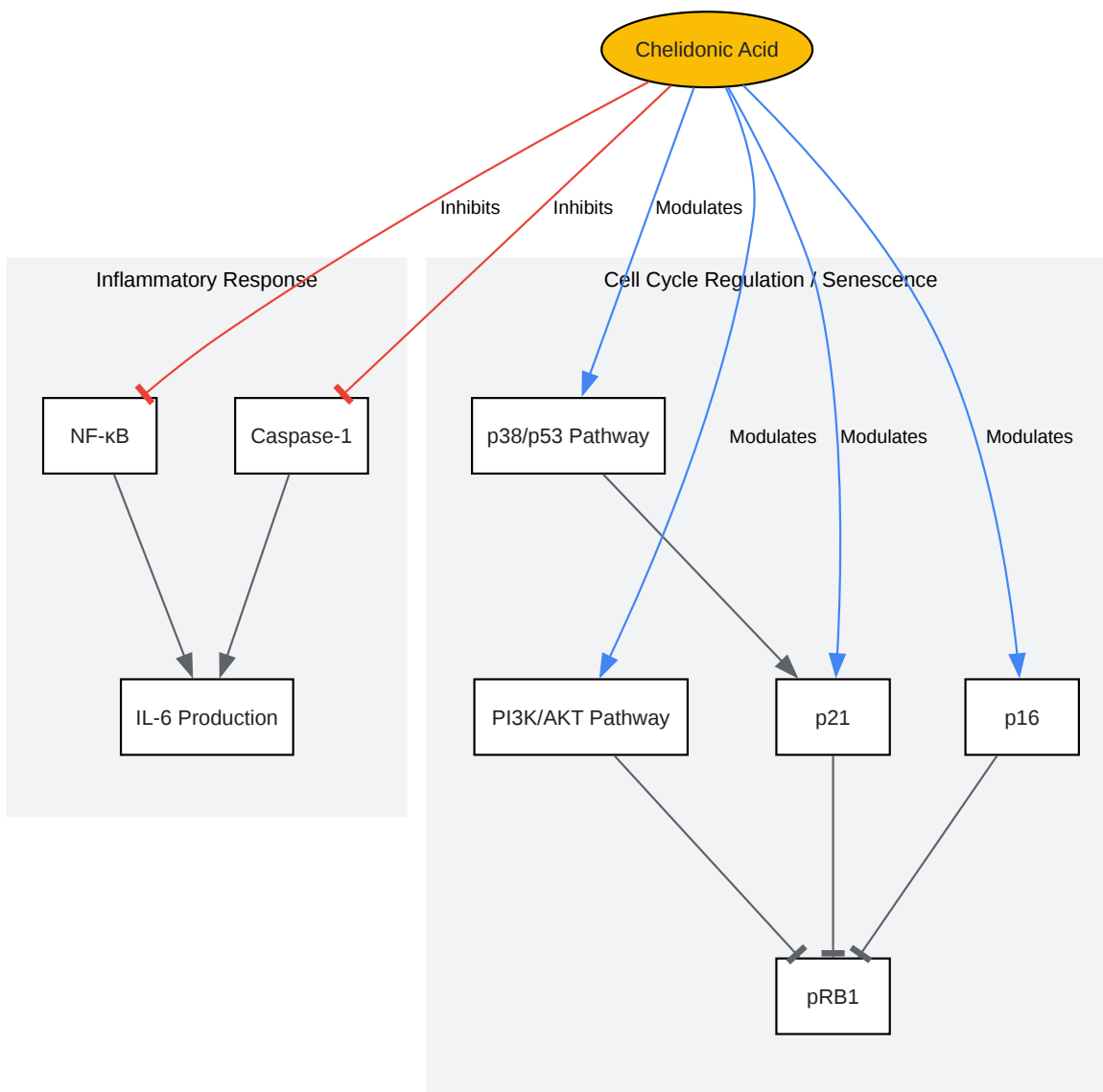


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Caption: Workflow for Equilibrium Solubility Measurement.

## Signaling Pathways Modulated by Chelidonic Acid

**Chelidonic acid** has been reported to modulate several key signaling pathways involved in inflammation and cell cycle regulation. This diagram provides a simplified overview of these interactions.



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Caption: Key Signaling Pathways Modulated by **Chelidonic Acid**.

## Conclusion

This technical guide provides a consolidated resource on the solubility of **chelidonic acid** in various organic solvents. The data indicates that **chelidonic acid** has the highest solubility in polar aprotic solvents like DMSO, with moderate and temperature-dependent solubility in water. There is a need for more systematic studies to provide quantitative solubility data in a wider range of common organic solvents, such as methanol, ethanol, and acetone, at various temperatures. The provided experimental protocols offer a foundation for researchers to conduct such studies. The visualization of its known signaling pathway interactions further aids in understanding its biological context and potential therapeutic applications.

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